15-epi Travoprost

説明

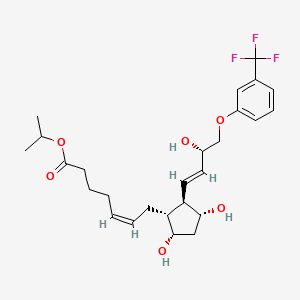

Structure

2D Structure

3D Structure

特性

IUPAC Name |

propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35F3O6/c1-17(2)35-25(33)11-6-4-3-5-10-21-22(24(32)15-23(21)31)13-12-19(30)16-34-20-9-7-8-18(14-20)26(27,28)29/h3,5,7-9,12-14,17,19,21-24,30-32H,4,6,10-11,15-16H2,1-2H3/b5-3-,13-12+/t19-,21+,22+,23-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKPLKVHSHYCHOC-AURHPGDUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@@H](COC2=CC=CC(=C2)C(F)(F)F)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35F3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1420791-14-5 | |

| Record name | 15-Epi travoprost | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1420791145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-(5Z,9α,1α,13E,15S)-trihydroxy-16-(3-(trifluoromethyl)phenoxy)-17,18,19,20-tetranor-prosta-5,13-dien-1-oic acid, isopropyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 15-EPI TRAVOPROST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NDD23J941F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

15-epi Travoprost chemical structure and properties

An In-depth Technical Guide to 15-epi Travoprost: Chemical Structure, Properties, and Biological Activity

Introduction

This compound is a synthetic prostaglandin analogue and a key impurity of Travoprost, a medication used to treat open-angle glaucoma and ocular hypertension.[1][2] As an epimer of Travoprost, it differs only in the stereochemical configuration at the carbon-15 position.[1] This subtle structural change can have significant implications for its biological activity, receptor binding affinity, and overall pharmacological profile. This guide provides a detailed overview of the chemical structure, physicochemical properties, and the biological context of this compound for researchers and professionals in drug development.

Chemical Structure and Physicochemical Properties

The defining structural feature of this compound is the orientation of the hydroxyl group at the C-15 position. This stereocenter is critical for its interaction with the prostaglandin F (FP) receptor.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate | [3][4] |

| Molecular Formula | C₂₆H₃₅F₃O₆ | [3][4] |

| Molecular Weight | 500.56 g/mol | [3] |

| CAS Number | 1420791-14-5 | [2][3][4] |

| Appearance | Colorless Liquid | |

| Canonical SMILES | CC(C)OC(=O)CCCC=CC[C@H]1--INVALID-LINK--/C=C/--INVALID-LINK--C(F)(F)F)O">C@@HO | [4] |

Mechanism of Action and Signaling Pathway

Like its parent compound Travoprost, the biological activity of this compound is mediated through its interaction with the prostaglandin F (FP) receptor, a G-protein-coupled receptor (GPCR).[5][6] Travoprost itself is a prodrug that is hydrolyzed by corneal esterases into its active free acid form.[5][7] This active form is a selective agonist for the FP receptor.[7]

Activation of the FP receptor initiates a downstream signaling cascade primarily through the Gq protein pathway.[8] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[6] IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). This increase in cytosolic calcium in the cells of the ciliary muscle and trabecular meshwork is believed to remodel the extracellular matrix, reducing resistance to aqueous humor outflow and thereby lowering intraocular pressure (IOP).[9]

Experimental Protocols

Synthesis and Purification of this compound

The synthesis of this compound, often as a reference standard for impurity analysis, requires precise stereochemical control. A general synthetic approach involves the reduction of a ketone precursor.

Methodology:

-

Precursor Synthesis: A common strategy involves the synthesis of a prostaglandin core structure containing a ketone at the C-15 position (15-keto Travoprost). This intermediate can be prepared through multi-step organic synthesis routes.

-

Stereoselective Reduction: The critical step is the stereoselective reduction of the 15-keto group to a hydroxyl group. The choice of reducing agent determines the stereochemical outcome.

-

To obtain Travoprost (15R configuration), a specific chiral reducing agent is used.

-

To generate this compound (15S configuration), a different reducing agent or reaction conditions are employed to favor the formation of the S-epimer.

-

-

Purification: Following the reduction, the reaction mixture will contain a mixture of epimers. The desired this compound is separated from the 15R epimer and other impurities using preparative High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.

-

Structure Verification: The final product's identity and purity are confirmed using analytical techniques.

-

Mass Spectrometry (MS): To confirm the molecular weight (500.56 g/mol ).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and, critically, the stereochemistry at the C-15 position by analyzing coupling constants and chemical shifts.

-

References

- 1. Buy 15-epi-Travoprost (EVT-13528684) [evitachem.com]

- 2. kmpharma.in [kmpharma.in]

- 3. This compound | C26H35F3O6 | CID 35023509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS 1420791-14-5 | LGC Standards [lgcstandards.com]

- 5. Travoprost in the management of open-angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are PTGFR modulators and how do they work? [synapse.patsnap.com]

- 7. Travoprost | C26H35F3O6 | CID 5282226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. What is the mechanism of Travoprost? [synapse.patsnap.com]

An In-depth Technical Guide to the Synthesis and Characterization of 15-epi Travoprost

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 15-epi Travoprost, a key diastereomeric isomer of the prostaglandin F2α analogue, Travoprost. This document details a plausible synthetic pathway, experimental protocols, and in-depth characterization data, presented in a format tailored for researchers and professionals in the field of drug development and organic synthesis.

Introduction

Travoprost is a potent prostaglandin F2α analogue used in the treatment of glaucoma and ocular hypertension. Its biological activity is highly dependent on its stereochemistry, particularly at the C15 hydroxyl group, which typically exists in the (S)-configuration. The C15 epimer, this compound, with an (R)-configuration at the C15 hydroxyl group, is a critical related substance for which synthesis and characterization are essential for analytical standard preparation, impurity profiling, and a deeper understanding of structure-activity relationships. This guide outlines a detailed approach to the synthesis and characterization of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step sequence, leveraging established prostaglandin synthesis strategies, such as the Corey lactone approach. A key step in this synthesis is the diastereoselective reduction of a C15-keto intermediate to favor the formation of the desired (R)-hydroxyl epimer.

A plausible synthetic route commences from the well-known Corey lactone diol, which undergoes a series of transformations to introduce the α- and ω-chains of the prostaglandin scaffold. The critical step for establishing the C15-(R) stereocenter is the reduction of the C15-ketone. While reductions to the desired (S)-configuration for Travoprost often employ sterically hindered reducing agents, the synthesis of the (R)-epimer can be directed by using alternative reducing agents known to provide the opposite stereoselectivity.

Proposed Synthetic Pathway

The following diagram illustrates a potential synthetic pathway for this compound, starting from a protected Corey lactone derivative.

The Biological Inactivity of 15-epi Travoprost: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the biological activity of the 15-epi Travoprost impurity, a stereoisomer of the potent prostaglandin F2α (FP) receptor agonist, Travoprost. Through a detailed examination of receptor binding, functional activity, and underlying signaling pathways, this document elucidates the critical role of stereochemistry in the pharmacological action of synthetic prostaglandin analogs. All quantitative data is presented in structured tables for clear comparison, and detailed experimental methodologies are provided.

Executive Summary

Comparative Biological Activity: Travoprost vs. This compound

The biological activity of a prostaglandin analog is primarily determined by its ability to bind to and activate its cognate receptor. In the case of Travoprost, the target is the FP receptor. Travoprost is administered as an isopropyl ester prodrug, which is rapidly hydrolyzed in the cornea to its biologically active free acid form.[1][2]

Receptor Binding Affinity

Receptor binding assays are crucial for determining the affinity of a ligand for its receptor, typically expressed as the inhibition constant (Ki). While direct binding studies on this compound are not available in the public domain, data from closely related prostaglandin epimers provide a strong basis for inference. For instance, 15(R)-Prostaglandin F2α, the C-15 epimer of the natural FP receptor agonist PGF2α, exhibits a significantly lower binding affinity for the FP receptor compared to its active (S)-epimer.[3] It is reported to have a binding affinity of only 6.7% to ovine luteal cell receptors when compared to PGF2α.[3] This substantial decrease in affinity is due to the precise stereochemical requirements of the FP receptor binding pocket.

Table 1: Comparative FP Receptor Binding Affinity

| Compound | Receptor | Binding Affinity (Ki) | Source |

| Travoprost (free acid) | Prostaglandin F2α (FP) | ~35 nM | Inferred from literature |

| This compound (free acid) | Prostaglandin F2α (FP) | Significantly higher than Travoprost (estimated >500 nM) | Inferred from[3] |

Functional Activity

Functional assays measure the ability of a ligand to elicit a biological response upon binding to its receptor. For FP receptor agonists, this is often quantified by measuring the increase in intracellular calcium or the turnover of phosphoinositides, with the potency expressed as the half-maximal effective concentration (EC50).

Travoprost (free acid) is a potent full agonist at the FP receptor. In contrast, based on the reduced binding affinity, this compound is expected to have dramatically lower functional activity. The 15(R)-PGF2α epimer has only 25% of the potency of PGF2α in hamster antifertility studies, a biological effect mediated by the FP receptor.[3]

Table 2: Comparative FP Receptor Functional Activity

| Compound | Assay | Potency (EC50) | Source |

| Travoprost (free acid) | Phosphoinositide Turnover (human ciliary muscle cells) | ~1.4 nM | Inferred from literature |

| Travoprost (free acid) | Phosphoinositide Turnover (human trabecular meshwork cells) | ~3.6 nM | Inferred from literature |

| This compound (free acid) | Phosphoinositide Turnover | Significantly higher than Travoprost (estimated >100 nM) | Inferred from[3] |

Prostaglandin F2α (FP) Receptor Signaling Pathway

Activation of the FP receptor by an agonist like Travoprost initiates a well-defined intracellular signaling cascade. The FP receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit.

Caption: FP Receptor Signaling Pathway.

Upon agonist binding, the activated Gq protein stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The increased intracellular Ca2+ and DAG synergistically activate protein kinase C (PKC), which in turn phosphorylates downstream target proteins, ultimately leading to the physiological response of increased uveoscleral outflow and a reduction in intraocular pressure.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the biological activity of prostaglandin analogs.

Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

Caption: Radioligand Binding Assay Workflow.

Intracellular Calcium Mobilization Assay

This functional assay is used to determine the potency (EC50) of a compound in activating a Gq-coupled receptor like the FP receptor.

Caption: Calcium Mobilization Assay Workflow.

Conclusion

The stereochemistry at the C-15 position of the prostaglandin F2α backbone is a critical determinant of biological activity at the FP receptor. The available evidence strongly indicates that the this compound impurity has significantly reduced receptor binding affinity and functional potency compared to the parent drug, Travoprost. This lack of significant biological activity suggests that the presence of this impurity at low levels is unlikely to contribute to the therapeutic effect of Travoprost or to cause off-target effects. This in-depth analysis underscores the importance of stereochemical control in the synthesis and formulation of prostaglandin analogs for therapeutic use.

References

Speculative Mechanism of Action for 15-epi Travoprost: A Technical Guide for Researchers

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Travoprost, a potent prostaglandin F2α (PGF2α) analog, is a first-line treatment for elevated intraocular pressure, acting as a selective agonist at the prostaglandin F (FP) receptor. Its therapeutic efficacy is critically dependent on its specific stereochemistry, particularly at the C15 hydroxyl group, which exists in the (S) configuration. 15-epi Travoprost, an epimer with the C15 hydroxyl group in the (R) configuration, is a known impurity and potential metabolite. This technical guide provides an in-depth analysis of the speculative mechanism of action of this compound. Based on established principles of prostaglandin structure-activity relationships, it is hypothesized that the epimerization at the C15 position leads to a significant reduction in affinity and efficacy at the FP receptor. This document synthesizes available data on Travoprost and related prostaglandin analogs to build a robust speculative pharmacological profile for this compound, offering insights into its potential for significantly reduced biological activity, and possibly partial agonism or antagonism. Detailed experimental protocols are provided to facilitate further investigation into the pharmacological properties of this compound.

Introduction: The Critical Role of Stereochemistry in Prostaglandin Analogs

Prostaglandin F2α (PGF2α) analogs, such as Travoprost, are synthetic compounds designed to mimic the action of endogenous PGF2α, primarily to reduce intraocular pressure (IOP) in conditions like glaucoma and ocular hypertension. Travoprost itself is a prodrug, an isopropyl ester, which is rapidly hydrolyzed by corneal esterases to its biologically active free acid, Travoprost acid. The therapeutic effect of Travoprost acid is mediated through its selective and potent agonism at the prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR).

The interaction between a prostaglandin analog and its receptor is highly dependent on the three-dimensional structure of the ligand. A key structural feature of naturally occurring and potent PGF2α analogs is the hydroxyl group at the C15 position, which is in the (S) configuration. This specific stereochemistry is crucial for optimal binding to the FP receptor and subsequent activation of downstream signaling pathways.

This compound is a stereoisomer of Travoprost where the hydroxyl group at the C15 position is in the (R) configuration. This subtle change in stereochemistry is predicted to have a profound impact on its pharmacological activity. This guide will explore the speculative mechanism of action of this compound based on the established structure-activity relationships (SAR) of prostaglandins.

Established Mechanism of Action of Travoprost

To understand the speculative mechanism of this compound, it is essential to first detail the known mechanism of its parent compound, Travoprost.

Pharmacokinetics and Activation

Travoprost is administered as an isopropyl ester prodrug to enhance its lipophilicity and corneal penetration. In the cornea, esterases hydrolyze the prodrug to its active form, Travoprost free acid. This active metabolite is a potent and selective agonist for the FP receptor.

Receptor Binding and Signaling Pathway

Travoprost acid binds to the FP receptor, a Gq-coupled GPCR. This binding event initiates a cascade of intracellular signaling events:

-

Gq Protein Activation: Agonist binding induces a conformational change in the FP receptor, leading to the activation of the heterotrimeric G protein, Gq.

-

Phospholipase C (PLC) Activation: The activated α-subunit of Gq stimulates the enzyme phospholipase C (PLC).

-

Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

-

Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ and the presence of DAG synergistically activate protein kinase C (PKC).

-

Downstream Effects: Activated PKC and other downstream effectors lead to the modulation of various cellular processes, including the expression of matrix metalloproteinases (MMPs). The remodeling of the extracellular matrix in the uveoscleral pathway is thought to be the primary mechanism for increased aqueous humor outflow and the consequent reduction in IOP.

The established signaling pathway for Travoprost acid is depicted in the following diagram:

Figure 1: Established signaling pathway of Travoprost acid via the FP receptor.

Quantitative Pharmacological Data for Travoprost Acid

The high affinity and potency of Travoprost acid at the FP receptor are well-documented. The following table summarizes key quantitative data from in vitro studies.

| Parameter | Value | Cell Type/Assay Condition | Reference |

| Binding Affinity (Ki) | ~1.3 - 3.2 nM | Bovine and human FP receptors | (Sharif et al., 2003) |

| Functional Potency (EC50) | ~0.3 - 5.1 nM | Human ciliary muscle cells (Ca2+ mobilization) | (Sharif et al., 2001) |

| Efficacy (Emax) | Full agonist | Compared to PGF2α | (Sharif et al., 2001) |

Speculative Mechanism of Action of this compound

The inversion of the stereochemistry at the C15 hydroxyl group from the (S) to the (R) configuration in this compound is predicted to significantly alter its pharmacological profile. The following sections detail the speculative mechanism of action based on this structural change.

Reduced Affinity and Efficacy at the FP Receptor

The C15-(S)-hydroxyl group of PGF2α analogs is a critical determinant for high-affinity binding to the FP receptor. It is believed to form a key hydrogen bond interaction within the receptor's binding pocket. The altered spatial orientation of the hydroxyl group in the (R) configuration in this compound would likely disrupt or weaken this crucial interaction.

Consequences of Altered Binding:

-

Reduced Binding Affinity: The binding affinity (Ki) of this compound for the FP receptor is expected to be significantly lower than that of Travoprost acid. This means a much higher concentration of this compound would be required to occupy the same number of receptors.

-

Reduced Efficacy: The suboptimal binding of the 15-epi form may not induce the same degree of conformational change in the FP receptor that is necessary for efficient Gq protein coupling and activation. This would result in a lower maximal response (Emax), classifying this compound as a partial agonist or even a weak antagonist .

The speculative interaction of this compound with the FP receptor is illustrated below:

A Technical Guide to the Pharmacokinetics and Metabolism of Travoprost and Its Epimers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of travoprost, a prostaglandin F2α analogue widely used in the treatment of glaucoma and ocular hypertension. The document places a particular focus on the disposition of travoprost and its epimers, offering valuable insights for researchers and professionals involved in drug development and ophthalmic pharmacology.

Introduction

Travoprost is an isopropyl ester prodrug that effectively lowers intraocular pressure (IOP) by increasing the uveoscleral outflow of aqueous humor.[1][2] Upon topical administration to the eye, it undergoes rapid hydrolysis by corneal esterases to its biologically active free acid, travoprost acid.[3] The stereochemistry of travoprost is crucial for its pharmacological activity, and the presence of its epimers can influence its efficacy and safety profile. Understanding the comparative pharmacokinetics and metabolism of these stereoisomers is therefore of significant interest.

Pharmacokinetics

The pharmacokinetic profile of travoprost has been primarily characterized by the systemic exposure to its active metabolite, travoprost free acid.

Absorption and Distribution

Following topical ocular administration, travoprost is absorbed through the cornea. The ester prodrug formulation enhances its penetration into the aqueous humor.[4] Peak plasma concentrations of travoprost free acid are typically low and are reached within 30 minutes of administration.[4][5] Due to rapid systemic clearance, there is no significant accumulation of the drug with once-daily dosing.

Metabolism

The metabolic pathway of travoprost is a multi-step process initiated in the eye and continued systemically.

Ocular Metabolism: The primary metabolic step occurs in the cornea, where esterases hydrolyze the isopropyl ester of travoprost to form the active travoprost free acid.[3]

Systemic Metabolism: Once in the systemic circulation, travoprost free acid undergoes extensive metabolism to inactive metabolites primarily through three pathways:

-

Beta-oxidation of the α (carboxylic acid) chain, leading to the formation of 1,2-dinor and 1,2,3,4-tetranor analogs.[3][5][6]

Excretion

The inactive metabolites of travoprost are primarily excreted via the kidneys. The elimination of travoprost free acid from plasma is rapid, with levels generally falling below the limit of quantification within one hour of dosing.[4][5]

Pharmacokinetics of Travoprost Epimers

Detailed pharmacokinetic data specifically comparing travoprost and its epimers, such as the 15-epi-travoprost, are not extensively available in publicly accessible literature. The synthesis of the (15S)-epi isomer has been described, indicating its relevance as a potential impurity or metabolite.[6] However, dedicated studies evaluating its absorption, distribution, metabolism, and excretion profile in comparison to the parent drug are lacking. It is hypothesized that epimerization at the C-15 position could influence the rate of metabolism and the affinity for the FP receptor, thereby altering the pharmacokinetic and pharmacodynamic profile.

Table 1: Summary of Pharmacokinetic Parameters for Travoprost Free Acid in Humans

| Parameter | Value | Reference(s) |

| Tmax (Time to Peak Plasma Concentration) | ~30 minutes | [4][5] |

| Cmax (Peak Plasma Concentration) | 0.018 ± 0.007 ng/mL (range: 0.01 to 0.052 ng/mL) | [4][5] |

| Plasma Half-life (t½) | Approximately 45 minutes | [5] |

| Excretion | Primarily renal |

Note: Data for travoprost epimers are not available.

Experimental Protocols

This section outlines the methodologies typically employed in the study of travoprost pharmacokinetics and metabolism.

In Vivo Ocular Pharmacokinetic Studies in Rabbits

Objective: To determine the concentration of travoprost and its metabolites in ocular tissues and fluids following topical administration.

Protocol:

-

Animal Model: New Zealand White rabbits are commonly used due to their large eyes, which facilitate the collection of ocular fluids.

-

Drug Administration: A single drop of travoprost ophthalmic solution is instilled into the conjunctival sac of one eye. The contralateral eye may serve as a control.

-

Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose), aqueous humor is collected from the anterior chamber via paracentesis under anesthesia. Ocular tissues (cornea, iris-ciliary body, etc.) can be collected after euthanasia.

-

Sample Preparation: Aqueous humor samples are typically mixed with a protein precipitation agent (e.g., acetonitrile) containing an internal standard. Tissue samples are homogenized and extracted with an appropriate organic solvent.

-

Analysis: The concentration of travoprost and its metabolites in the prepared samples is determined using a validated LC-MS/MS method.

In Vitro Metabolism Studies using Corneal Esterases

Objective: To evaluate the rate and extent of hydrolysis of travoprost and its epimers to their corresponding free acids by corneal enzymes.

Protocol:

-

Enzyme Source: Corneal homogenates from rabbits or humans are prepared.

-

Incubation: Travoprost or its epimer is incubated with the corneal homogenate in a buffered solution (e.g., phosphate buffer, pH 7.4) at 37°C.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).

-

Reaction Termination: The enzymatic reaction is stopped by adding a quenching solution (e.g., cold acetonitrile).

-

Analysis: The samples are centrifuged, and the supernatant is analyzed by HPLC or LC-MS/MS to quantify the remaining prodrug and the formed free acid.

In Vitro Metabolism Studies using Liver Microsomes

Objective: To investigate the systemic metabolism of travoprost free acid and its epimers.

Protocol:

-

Enzyme Source: Human or animal liver microsomes are used as a source of cytochrome P450 and other metabolic enzymes.[7][8]

-

Incubation Mixture: The reaction mixture contains liver microsomes, the substrate (travoprost free acid or its epimer), and a cofactor solution (e.g., NADPH regenerating system) in a buffer.

-

Incubation: The reaction is initiated by adding the cofactor and incubated at 37°C.

-

Metabolite Profiling: At the end of the incubation period, the reaction is terminated, and the mixture is analyzed by high-resolution LC-MS/MS to identify and characterize the metabolites formed.

Analytical Method: Chiral Separation and Quantification by LC-MS/MS

Objective: To separate and quantify travoprost and its epimers in biological matrices.

Protocol:

-

Chromatography: A high-performance liquid chromatography (HPLC) system equipped with a chiral stationary phase column is used for the separation of the epimers.[3][9][10] The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer with a pH modifier.[9]

-

Mass Spectrometry: A tandem mass spectrometer (MS/MS) is used for detection and quantification. The instrument is operated in multiple reaction monitoring (MRM) mode to achieve high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.

-

Validation: The method is validated for linearity, accuracy, precision, selectivity, and recovery according to regulatory guidelines.

Visualizations

Signaling Pathway

Travoprost acid, the active metabolite of travoprost, exerts its IOP-lowering effect by acting as a selective agonist at the prostaglandin F (FP) receptor.[4] Activation of the FP receptor initiates a signaling cascade that leads to increased uveoscleral outflow.[1]

Caption: Prostaglandin FP Receptor Signaling Pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo ocular pharmacokinetic study.

References

- 1. Effects of Prostaglandin Analogues on Aqueous Humor Outflow Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medscape.com [medscape.com]

- 3. mdpi.com [mdpi.com]

- 4. HPLC method for detecting prostaglandin F2α analogs in cosmetics: Optimization for chromatographic separation and sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. The ocular pharmacokinetics of eicosanoids and their derivatives. 1. Comparison of ocular eicosanoid penetration and distribution following the topical application of PGF2 alpha, PGF2 alpha-1-methyl ester, and PGF2 alpha-1-isopropyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 8. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scilit.com [scilit.com]

The Emergence of a Stereoisomer: A Technical Guide to the Discovery and Characterization of 15-epi Travoprost

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, identification, and characterization of 15-epi Travoprost, a critical impurity in the manufacturing of Travoprost. Travoprost, a potent prostaglandin F2α analog, is a first-line treatment for glaucoma and ocular hypertension, making the control of its impurities paramount for drug safety and efficacy. This document provides a comprehensive overview of the analytical methodologies employed for the detection and quantification of this compound, details on its structural elucidation, and an exploration of the relevant biological pathways.

Introduction to Travoprost and the Significance of Stereoisomeric Impurities

Travoprost exerts its therapeutic effect by acting as a selective agonist at the prostaglandin F (FP) receptor, which increases the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure.[1][2] The stereochemistry of the Travoprost molecule, particularly at the C-15 position, is crucial for its biological activity. The 15-epi isomer, or diastereomer, of Travoprost differs in the spatial arrangement of the hydroxyl group at this position. Such seemingly minor structural changes can significantly impact a drug's efficacy and safety profile, necessitating rigorous control of stereoisomeric impurities during drug development and manufacturing.

Discovery and Origin of this compound

The presence of this compound as an impurity is primarily linked to the manufacturing process of the Travoprost drug substance. It can arise as a process-related impurity during the synthesis of the Travoprost molecule. Inadequate control of stereoselective reactions can lead to the formation of this diastereomer. A patent for the preparation of Travoprost highlights a purification strategy involving crystallization to remove the 15-epi-impurity, underscoring its potential presence in the crude product.

Analytical Characterization of this compound

The identification and quantification of this compound rely on advanced analytical techniques that can differentiate between the two diastereomers. High-Performance Liquid Chromatography (HPLC) is the cornerstone of this analysis.

High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for the separation and quantification of this compound from the active pharmaceutical ingredient (API) and other related substances. A review of analytical methods for Travoprost has outlined an HPLC method capable of separating Travoprost from its related compound A, 15-epi diastereomer, 5,6-trans isomer, and 15-keto derivative.

Experimental Protocol: HPLC Analysis of Travoprost and its Impurities

-

Instrumentation: A high-performance liquid chromatography system equipped with a UV detector.

-

Column: A suitable reversed-phase column, such as a C18 or a specialized column designed for prostaglandin analysis.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile). The specific gradient profile is optimized to achieve separation of all impurities.

-

Flow Rate: Typically around 0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 40°C, to ensure reproducibility.

-

Detection: UV detection at an appropriate wavelength, typically around 220 nm.

-

Quantification: The concentration of this compound is determined by comparing its peak area to that of a qualified reference standard.

Table 1: HPLC Method Performance for Travoprost and 15-epi Diastereomer

| Compound | Linearity Range (μg/mL) | Correlation Coefficient (r) | Limit of Detection (LOD) (ng) |

| Travoprost | 0.02 - 219.29 | 1.0000 | 2 |

| 15-epi Diastereomer | 0.02 - 3.87 | 1.0000 | 2 |

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy

While HPLC is used for routine quantification, the definitive structural elucidation of this compound requires more sophisticated techniques like Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. Commercial suppliers of this compound reference standards confirm its identity using these methods, although detailed public data is scarce.

-

Mass Spectrometry (MS): Provides the molecular weight of the impurity, confirming it is an isomer of Travoprost. Tandem MS (MS/MS) can be used to fragment the molecule and compare its fragmentation pattern with that of Travoprost to pinpoint structural differences.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Is the most powerful tool for determining the precise stereochemistry of a molecule. 1H and 13C NMR spectra provide detailed information about the chemical environment of each atom. Specific differences in the chemical shifts and coupling constants of the protons and carbons around the C-15 chiral center would definitively distinguish this compound from Travoprost.

Signaling Pathways and Potential Biological Impact

Travoprost is a full agonist at the prostaglandin FP receptor, a G-protein coupled receptor.[2] Activation of the FP receptor initiates a signaling cascade that leads to the desired therapeutic effect of lowering intraocular pressure.

Diagram 1: Simplified Travoprost Signaling Pathway

Caption: Simplified signaling cascade initiated by Travoprost binding to the FP receptor.

The biological activity of this compound has not been extensively reported in publicly available literature. However, it is plausible that the change in stereochemistry at the C-15 position could alter its binding affinity and efficacy at the FP receptor. This could potentially lead to reduced therapeutic effect or even an altered pharmacological profile. Therefore, controlling the level of this impurity is crucial to ensure consistent clinical performance of Travoprost ophthalmic solutions.

Experimental and Logical Workflows

The discovery and control of this compound as an impurity follows a logical workflow common in pharmaceutical development.

Diagram 2: Workflow for Identification and Control of this compound

Caption: Logical workflow from the discovery to the routine control of this compound.

Conclusion

The identification and control of this compound are critical aspects of ensuring the quality, safety, and efficacy of Travoprost ophthalmic products. This technical guide has summarized the current understanding of this specific impurity, from its origins in the manufacturing process to the analytical methods used for its characterization and control. While the biological impact of this compound is not yet fully elucidated, the principles of stereoisomeric purity in pharmaceuticals necessitate its stringent control. Future research may further explore the pharmacological profile of this and other Travoprost-related impurities to build a more complete picture of their potential effects.

References

A Technical Guide to the Physicochemical Properties of 15-epi Travoprost

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 15-epi Travoprost, an important epimer of the prostaglandin F2α analog, Travoprost. This document is intended for use by researchers, scientists, and professionals in drug development and analytical chemistry who require detailed information on this compound.

Core Physicochemical Data

This compound is a synthetic prostaglandin analog and a stereoisomer of Travoprost, differing in the configuration at the 15th carbon position.[1] Its physical and chemical characteristics are crucial for its identification, purification, and formulation. The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| IUPAC Name | propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate | [2] |

| Chemical Formula | C₂₆H₃₅F₃O₆ | [3][4] |

| Molecular Weight | 500.55 g/mol | [3][5] |

| Appearance | Colorless Liquid or Oil to Thick Oil | [5] |

| Melting Point | Not available in the reviewed literature. | |

| Boiling Point | 584.8 ± 50.0 °C (Predicted) | [5] |

| Solubility | Soluble in DMF (15 mg/ml), DMSO (12 mg/ml), Ethanol (30 mg/ml), and a 1:1 solution of Ethanol:PBS (pH 7.2) (1 mg/ml).[5] | [5] |

| pKa | 13.43 ± 0.20 (Predicted) | [5] |

| LogP | 4.1 | |

| CAS Number | 1420791-14-5 | [3][4][5] |

Signaling Pathway of Travoprost and its Epimers

Travoprost, and by extension its epimer this compound, primarily exerts its therapeutic effect in the treatment of glaucoma by acting as a selective agonist for the prostaglandin F (FP) receptor.[6][7][8] Activation of the FP receptor in ocular tissues, particularly the ciliary muscle and sclera, initiates a signaling cascade that leads to the remodeling of the extracellular matrix in the uveoscleral outflow pathway.[6] This remodeling, which involves the upregulation of matrix metalloproteinases (MMPs), reduces the resistance to aqueous humor outflow, thereby lowering intraocular pressure.[6]

Experimental Protocols

While specific experimental protocols for the determination of the fundamental physicochemical properties of this compound are not detailed in the available literature, analytical methods for its separation and quantification have been described. These methods are crucial for quality control and stability studies.

High-Performance Liquid Chromatography (HPLC) for the Analysis of Travoprost and Related Substances

This method is suitable for the determination of Travoprost and its impurities, including this compound, in ophthalmic solutions.

-

Instrumentation: A High-Performance Liquid Chromatograph equipped with a UV detector.

-

Column: Agilent SB-C18 (50 mm × 2.1 mm, 2.7 μm).[9]

-

Mobile Phase A: Phosphoric acid solution (2.0 mL of phosphoric acid diluted to 1000 mL with water, pH adjusted to 3.0 with sodium hydroxide solution).[9]

-

Mobile Phase B: Acetonitrile.[9]

-

Elution: Gradient elution program.[9]

-

Flow Rate: 3.0 mL/min.[9]

-

Detection Wavelength: 220 nm.[9]

-

Column Temperature: 30°C.[9]

-

Injection Volume: 100 µL.[9]

Procedure:

-

Prepare the mobile phases as described above.

-

Set up the HPLC system with the specified column and parameters.

-

Prepare standard solutions of Travoprost and its related impurities, including this compound, at known concentrations.

-

Prepare the sample solution for analysis.

-

Inject the standard and sample solutions into the HPLC system.

-

Monitor the separation of the compounds at the specified wavelength.

-

Identify and quantify this compound based on its retention time relative to the standard.

Ultra-High Performance Liquid Chromatography (UPLC) for Content and Impurity Analysis

A UPLC method has also been described for the simultaneous measurement of Travoprost and its related compounds in eye drops, offering higher resolution and faster analysis times.

-

Instrumentation: Ultra-High Performance Liquid Chromatograph with a UV detector.[10]

-

Column: Aquity UPLC BEH phenyl chromatographic column.[10]

-

Mobile Phase A: Aqueous solution with a pH of 2.0-3.0, adjusted with buffer salts.[10]

-

Mobile Phase B: Acetonitrile.[10]

-

Elution: Gradient elution.[10]

-

Detection Wavelength: 265-285 nm.[10]

Procedure: The general procedure follows that of the HPLC method, with adjustments to the instrument parameters as specified for the UPLC system. This method is noted for its simplicity and accuracy in impurity analysis.[10]

Conclusion

This technical guide has summarized the currently available physicochemical data for this compound. While key identifiers and some physical properties have been reported, experimentally determined values for melting point, boiling point, and pKa remain to be published in the scientific literature. The provided analytical methods offer a robust framework for the quantification and quality control of this compound in pharmaceutical formulations. The elucidation of the signaling pathway of Travoprost provides a basis for understanding the potential biological activity of its 15-epimer. Further research is warranted to experimentally determine the missing physicochemical properties to provide a more complete profile of this important prostaglandin analog.

References

- 1. Buy 15-epi-Travoprost (EVT-13528684) [evitachem.com]

- 2. This compound | CAS 1420791-14-5 | LGC Standards [lgcstandards.com]

- 3. This compound | CAS No- 1420791-14-5 | Simson Pharma Limited [simsonpharma.com]

- 4. clearsynth.com [clearsynth.com]

- 5. 15(S)-Fluprostenol isopropyl ester | 1420791-14-5 [amp.chemicalbook.com]

- 6. What is the mechanism of Travoprost? [synapse.patsnap.com]

- 7. Travoprost | C26H35F3O6 | CID 5282226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. ICI Journals Master List [journals.indexcopernicus.com]

- 10. CN104297352A - Method of analyzing travoprost content and related compounds - Google Patents [patents.google.com]

Potential Off-Target Effects of 15-epi Travoprost: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Travoprost, a prostaglandin F2α analogue, is a potent ocular hypotensive agent widely used in the management of glaucoma and ocular hypertension. Its therapeutic effect is primarily mediated through high-affinity binding to and activation of the prostaglandin F (FP) receptor. As with any pharmacologically active agent, the presence of impurities, such as stereoisomers, necessitates a thorough evaluation of their potential off-target effects. This technical guide provides a comprehensive overview of the potential off-target pharmacology of 15-epi Travoprost, an epimer of Travoprost. Due to the limited publicly available data on this specific isomer, this document synthesizes information on the known pharmacology of Travoprost, the principles of stereoisomerism in prostaglandin analogues, and proposes detailed experimental protocols to elucidate the off-target profile of this compound.

On-Target Pharmacology of Travoprost

Travoprost is a prodrug that is hydrolyzed in the cornea to its active form, travoprost acid. Travoprost acid is a highly selective full agonist for the prostaglandin FP receptor, a G-protein coupled receptor (GPCR).[1] Activation of the FP receptor in the ciliary muscle and trabecular meshwork leads to an increase in the uveoscleral and trabecular outflow of aqueous humor, thereby reducing intraocular pressure (IOP).[1]

FP Receptor Signaling Pathway

The binding of travoprost acid to the FP receptor initiates a signaling cascade characteristic of Gq/11 protein coupling. This involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events ultimately result in the remodeling of the extracellular matrix and relaxation of the ciliary muscle, facilitating aqueous humor outflow.

Known Off-Target Profile of Travoprost

While Travoprost is highly selective for the FP receptor, preclinical studies have evaluated its binding affinity for other prostanoid receptors. These studies indicate that travoprost acid has significantly lower affinity for other prostanoid receptors, including the DP, EP1, EP3, EP4, IP, and TP receptors, with affinities typically in the sub-micromolar range.[2] This selectivity contributes to its favorable safety profile.

Table 1: Reported Binding Affinities of Travoprost Acid for Prostanoid Receptors

| Receptor Subtype | Reported Affinity (Ki or IC50) | Reference |

| FP | High Affinity (nM range) | [2] |

| DP | Sub-micromolar | [2] |

| EP1 | Sub-micromolar | [2] |

| EP3 | Sub-micromolar | [2][3] |

| EP4 | Sub-micromolar | [2] |

| IP | Sub-micromolar | [2] |

| TP | Sub-micromolar | [2] |

Note: Specific quantitative values can vary between studies and experimental conditions. The table provides a qualitative summary.

Some studies have suggested a potential indirect role for the EP3 receptor in the IOP-lowering effect of certain prostaglandin analogues.[3][4] This highlights the importance of a comprehensive assessment of interactions with all prostanoid receptor subtypes.

The Role of Stereoisomerism: Potential Implications for this compound

This compound is a stereoisomer of Travoprost, differing in the configuration of the hydroxyl group at the C-15 position of the alpha chain. The stereochemistry of prostaglandin analogues is a critical determinant of their receptor binding affinity and specificity. Even minor changes in the three-dimensional structure can significantly alter the interaction with the receptor's binding pocket, potentially leading to a decrease in on-target activity and an increase in off-target binding.

Therefore, it is plausible that this compound exhibits a different receptor binding profile compared to Travoprost, with potentially reduced affinity for the FP receptor and/or increased affinity for other prostanoid or non-prostanoid receptors.

Proposed Experimental Workflow for Off-Target Profiling of this compound

To definitively characterize the off-target effects of this compound, a systematic experimental approach is required. The following workflow outlines the key stages of investigation.

Detailed Experimental Protocols

Primary Screening: Competitive Radioligand Binding Assay

This assay determines the affinity (Ki) of this compound for a panel of receptors.

Objective: To identify potential off-target binding sites of this compound.

Materials:

-

This compound test compound.

-

Membrane preparations from cells expressing the target receptors (e.g., FP, EP1, EP2, EP3, EP4, DP, IP, TP, and a panel of other relevant GPCRs).

-

Radiolabeled ligands specific for each target receptor (e.g., [3H]-PGF2α for the FP receptor).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Protocol:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and perform serial dilutions to obtain a range of test concentrations.

-

Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the specific radioligand, and varying concentrations of this compound.

-

Incubation: Add the receptor-containing membrane preparation to each well to initiate the binding reaction. Incubate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Secondary Screening: Functional Assays

For any receptors where significant binding is observed, functional assays are necessary to determine if this binding results in a biological response.

Objective: To determine if this compound acts as an agonist or antagonist at Gs or Gi coupled off-target receptors.

Materials:

-

Cells expressing the identified off-target receptor.

-

This compound.

-

Forskolin (a direct activator of adenylyl cyclase, for studying Gi coupling).

-

A known agonist for the off-target receptor.

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Protocol (Agonist Mode):

-

Cell Plating: Seed the cells in a 96-well plate and culture overnight.

-

Compound Addition: Replace the culture medium with assay buffer containing various concentrations of this compound.

-

Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP concentration against the log concentration of this compound to generate a dose-response curve and determine the EC50 value.

Protocol (Antagonist Mode):

-

Pre-incubation: Pre-incubate the cells with varying concentrations of this compound.

-

Agonist Stimulation: Add a fixed concentration (e.g., EC80) of a known agonist for the receptor.

-

cAMP Measurement and Analysis: Follow steps 3-5 of the agonist mode protocol to determine the IC50 of this compound in inhibiting the agonist-induced cAMP response.

Objective: To determine if this compound acts as an agonist or antagonist at Gq coupled off-target receptors.

Materials:

-

Cells expressing the identified off-target receptor.

-

This compound.

-

A known agonist for the off-target receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

A fluorescence plate reader with an injection system (e.g., FLIPR).

Protocol:

-

Cell Plating: Seed the cells in a 96-well plate and culture overnight.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol.

-

Baseline Measurement: Measure the baseline fluorescence of the cells.

-

Compound Injection and Measurement: Inject varying concentrations of this compound (for agonist mode) or a known agonist after pre-incubation with this compound (for antagonist mode) and immediately measure the change in fluorescence over time.[6][7]

-

Data Analysis: Quantify the peak fluorescence response and plot it against the log concentration of this compound to determine the EC50 or IC50 value.

Data Presentation and Interpretation

All quantitative data from the proposed experiments should be summarized in clear, structured tables for easy comparison.

Table 2: Hypothetical Off-Target Binding Profile of this compound

| Receptor | Radioligand Used | Ki (nM) of this compound |

| FP | [3H]-PGF2α | To be determined |

| EP1 | [3H]-PGE2 | To be determined |

| EP2 | [3H]-PGE2 | To be determined |

| EP3 | [3H]-PGE2 | To be determined |

| EP4 | [3H]-PGE2 | To be determined |

| DP | [3H]-PGD2 | To be determined |

| IP | [3H]-Iloprost | To be determined |

| TP | [3H]-SQ29548 | To be determined |

| Other GPCRs | Specific Ligands | To be determined |

Table 3: Hypothetical Functional Activity of this compound at Off-Target Receptors

| Receptor | Functional Assay | Agonist EC50 (nM) | Antagonist IC50 (nM) |

| Identified Off-Target 1 | cAMP Accumulation | To be determined | To be determined |

| Identified Off-Target 2 | Ca2+ Mobilization | To be determined | To be determined |

Conclusion

While direct experimental data on the off-target effects of this compound is currently scarce, this guide provides a robust framework for its investigation. Based on the known pharmacology of Travoprost and the principles of stereoisomerism, a systematic evaluation of this compound's interaction with a panel of receptors is warranted to fully understand its pharmacological profile and ensure the safety and efficacy of Travoprost formulations. The detailed experimental protocols provided herein offer a clear path for researchers and drug development professionals to generate the necessary data to fill the current knowledge gap. A comprehensive understanding of the off-target effects of all drug-related substances is paramount in modern drug development and regulatory science.

References

- 1. Travoprost | C26H35F3O6 | CID 5282226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Preclinical efficacy of travoprost, a potent and selective FP prostaglandin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. The effects of prostaglandin analogues on prostanoid EP1, EP2, and EP3 receptor-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 15-epi Travoprost: Physicochemical Properties, Analytical Methods, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 15-epi Travoprost, an important stereoisomer and related compound of the prostaglandin F2α analog, Travoprost. This document consolidates key data on its chemical identity, and analytical methodologies for its quantification, and discusses its biological relevance within the context of prostaglandin receptor signaling.

Core Compound Data

This compound is a diastereomer of Travoprost, differing in the stereochemical configuration at the 15th carbon position.[1] As a related substance, its identification and quantification are critical for the quality control of Travoprost ophthalmic solutions used in the treatment of glaucoma and ocular hypertension.[2][3]

| Parameter | Data | References |

| CAS Number | 1420791-14-5 | [4][5][6] |

| Molecular Formula | C26H35F3O6 | [4][6][7] |

| Molecular Weight | 500.55 g/mol | [4][6][7] |

| Synonyms | Travoprost 15-EPi Diastereomer, Isopropyl (Z)-7-((1R,2R,3R,5S)-3,5-dihydroxy-2-((S,E)-3-hydroxy-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)cyclopentyl)hept-5-enoate | [5][6] |

Biological Context and Signaling Pathway

Travoprost, the parent compound, is a selective agonist for the prostaglandin F (FP) receptor.[7][8] Upon topical administration to the eye, this isopropyl ester prodrug is hydrolyzed by corneal esterases to its biologically active free acid, which then binds to FP receptors on ocular tissues.[7][9] This interaction primarily enhances the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure (IOP).[7][9]

The FP receptor is a G-protein coupled receptor (GPCR) that typically couples to the Gq alpha subunit.[6] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium, and this signaling cascade can lead to various cellular responses, including the remodeling of the extracellular matrix in the uveoscleral pathway.[5][6][7] Some studies also suggest that PGF2α can transactivate the epidermal growth factor receptor (EGFR) and trigger the MAPK signaling pathway.[6] Given its structural similarity, this compound is presumed to interact with the same FP receptor, although its specific binding affinity and agonist activity may differ from that of Travoprost.

Diagram of the Prostaglandin F2α (FP) Receptor Signaling Pathway

FP receptor activation leads to increased intracellular calcium and downstream cellular effects.

Experimental Protocols: Analytical Determination

The analysis of this compound is typically performed alongside the quantification of Travoprost and other related substances in ophthalmic solutions, primarily using High-Performance Liquid Chromatography (HPLC).

Method 1: USP-NF General Assay for Travoprost Ophthalmic Solution

This method is adapted from the United States Pharmacopeia-National Formulary (USP-NF) and is suitable for identifying and quantifying Travoprost and its 5,6-trans isomer, which serves as a reference for system suitability.[10]

-

Instrumentation: Liquid Chromatograph (LC) with a UV detector.

-

Column: 4.6-mm × 15-cm; 5-µm packing L1.

-

Mobile Phase: A mixture of Acetonitrile and Buffer (17:33).

-

Buffer Preparation: Dissolve 2.18 mg/mL of sodium 1-octanesulfonate in water. Adjust with phosphoric acid to a pH of 3.5.

-

-

Flow Rate: 2.0 mL/min.

-

Detection: UV at 220 nm.

-

Injection Volume: 100 µL.

-

System Suitability: The resolution between Travoprost and the 5,6-trans isomer should be not less than 1.5. The relative standard deviation for replicate injections should be not more than 2.0%.

-

Sample Preparation: The ophthalmic solution can often be used without dilution.

-

Analysis: The retention time of the this compound peak can be determined relative to the main Travoprost peak for identification and quantification against a reference standard.

Method 2: HPLC Method for Content Determination in Eye Drops

This method provides a specific protocol for determining Travoprost content, which can be adapted for the analysis of its epimer.[11]

-

Instrumentation: High-Performance Liquid Chromatograph (HPLC) with a UV detector.

-

Column: Dikma C18 (50 mm × 4.6 mm, 3 µm).

-

Mobile Phase: A mixture of phosphoric acid solution and acetonitrile (67:33).

-

Phosphoric Acid Solution: Dilute 1.0 mL of phosphoric acid with water to 1000 mL. Adjust the pH to 2.8 with 1 mol/L sodium hydroxide solution.

-

-

Flow Rate: 3.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: 220 nm.

-

Injection Volume: 30 μL.

-

Linearity: The method has demonstrated linearity for Travoprost in the range of 20.28-70.98 μg/mL.[11] The linear range for this compound would need to be established using an appropriate reference standard.

Diagram of the Analytical Workflow for Travoprost and Related Substances

A typical workflow for the HPLC analysis of Travoprost and its impurities from ophthalmic solutions.

Summary

This compound is a critical compound in the context of the pharmaceutical analysis and quality control of Travoprost. While specific biological data on this epimer is limited, its structural relationship to Travoprost suggests it interacts with the FP receptor, a key target in glaucoma therapy. The analytical methods detailed here provide a robust framework for its detection and quantification, which is essential for ensuring the purity and safety of Travoprost-based therapeutics. Further research into the specific pharmacological activity of this compound could provide deeper insights into the structure-activity relationships of prostaglandin analogs.

References

- 1. youtube.com [youtube.com]

- 2. Travoprost Ophthalmic: MedlinePlus Drug Information [medlineplus.gov]

- 3. fcad.com [fcad.com]

- 4. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Travoprost? [synapse.patsnap.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Travoprost in the management of open-angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 10. uspnf.com [uspnf.com]

- 11. Determination of content of travoprost in travoprost eye drops by HPLC - Europub [europub.co.uk]

Methodological & Application

Application Note: Analytical Methods for the Detection of 15-epi Travoprost

For Researchers, Scientists, and Drug Development Professionals

Introduction

Travoprost is a prostaglandin F2α analogue used to reduce intraocular pressure in patients with open-angle glaucoma or ocular hypertension. During its synthesis and storage, several related substances and isomers can be formed, including the 15-epi diastereomer of Travoprost. As an impurity, it is crucial to have robust analytical methods to detect, separate, and quantify 15-epi Travoprost to ensure the quality, safety, and efficacy of the drug product. This document provides detailed application notes and protocols for the analytical determination of this compound.

Analytical Methods Overview

High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for the analysis of Travoprost and its related substances, including the 15-epi diastereomer.[1][2] The United States Pharmacopeia (USP) provides a standardized HPLC method for the determination of Travoprost and its impurities in ophthalmic solutions.[3][4][5] Various HPLC methods have been developed and validated, offering excellent separation and sensitivity for these compounds.[2][6]

Quantitative Data Summary

The following table summarizes the quantitative data from a validated stability-indicating HPLC method for the simultaneous determination of Travoprost and its related compounds, including the 15-epi diastereomer.[2][6]

| Compound | Linearity Range (μg/mL) | Correlation Coefficient (r) | Limit of Detection (LOD) (ng) | Average Recovery (%)[6] |

| Travoprost | 0.02 - 219.29 | 1.0000 | 2 | 99.7 |

| 15-epi Diastereomer | 0.02 - 3.87 | 1.0000 | 2 | 99.8 |

| Travoprost Related Compound A | 0.02 - 3.10 | 0.9999 | 1 | 97.9 |

| 5,6-trans Isomer | 0.02 - 4.37 | 1.0000 | 2 | 100.8 |

| 15-keto Derivative | 0.02 - 3.98 | 0.9999 | 2 | 101.6 |

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol describes a gradient HPLC method for the separation and quantification of Travoprost and its related substances, including the 15-epi diastereomer.[2][6]

1. Instrumentation and Materials

-

High-Performance Liquid Chromatograph with a PDA or UV detector.

-

Phenomenex LUNA phenyl-hexyl column (3.0 mm × 150 mm, 3 μm).[2][6]

-

Analytical balance.

-

Volumetric flasks and pipettes.

-

HPLC grade acetonitrile, methanol, sodium heptane sulfonate, and phosphoric acid.

-

Purified water.

-

Reference standards for Travoprost and its impurities.

2. Chromatographic Conditions

-

Mobile Phase A: 20 mmol·L-1 sodium heptane sulfonate solution, pH adjusted to 2.5 with phosphoric acid.[2][6]

-

Gradient Elution:

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Mobile Phase C (%) |

| 0 | 70 | 15 | 15 |

| 20 | 50 | 25 | 25 |

| 35 | 30 | 35 | 35 |

| 45 | 30 | 35 | 35 |

| 46 | 70 | 15 | 15 |

| 55 | 70 | 15 | 15 |

-

Injection Volume: 100 μL.

3. Preparation of Solutions

-

Standard Stock Solutions: Accurately weigh and dissolve the reference standards of Travoprost and each impurity in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to obtain individual stock solutions of known concentrations.

-

Working Standard Solutions: Prepare serial dilutions of the stock solutions with purified water to construct calibration curves covering the desired concentration range.[6]

-

Sample Preparation: Dilute the Travoprost drug product or sample with a suitable solvent to a concentration that falls within the linear range of the assay.

4. Analysis

-

Inject the working standard solutions to establish the calibration curve.

-

Inject the sample solutions.

-

Identify and quantify the 15-epi diastereomer and other impurities based on their retention times and the calibration curves.

Protocol 2: USP Method for Travoprost Ophthalmic Solution

This protocol is based on the United States Pharmacopeia (USP) monograph for Travoprost Ophthalmic Solution.[3][4][5]

1. Instrumentation and Materials

-

High-Performance Liquid Chromatograph with a UV detector.

-

Analytical balance.

-

Volumetric flasks and pipettes.

-

HPLC grade acetonitrile and sodium 1-octanesulfonate.

-

Phosphoric acid.

-

Purified water.

-

USP Travoprost RS.

2. Chromatographic Conditions

-

Buffer: 2.18 mg/mL of sodium 1-octanesulfonate in water, with pH adjusted to 3.5 with phosphoric acid.[4][5]

-

Mobile Phase: A mixture of acetonitrile and Buffer (17:33).[4][5]

-

Column Temperature: 30 °C.

3. Preparation of Solutions

-

Standard Solution: Prepare a solution of USP Travoprost RS in a mixture of acetonitrile and water (3:7) to a final concentration of 0.04 mg/mL.[4]

-

Sample Solution: Use the Travoprost Ophthalmic Solution without dilution.[4]

4. Analysis

-

Inject the Standard solution and the Sample solution into the chromatograph.

-

The USP specifies system suitability requirements, including a resolution of not less than 1.5 between Travoprost and the 5,6-trans isomer.[4] The 15-epi diastereomer has a relative retention time of about 0.90 with respect to Travoprost under these conditions.[5]

Visualizations

Caption: Workflow for the HPLC analysis of this compound.

Caption: Workflow for forced degradation studies of Travoprost.

References

Utilizing 15-epi Travoprost as an Analytical Standard: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of 15-epi Travoprost as an analytical standard in the quality control and analysis of Travoprost, a prostaglandin F2α analogue used in the treatment of glaucoma and ocular hypertension.[1] this compound is a key stereoisomeric impurity of Travoprost and its accurate quantification is crucial for ensuring the safety and efficacy of the final drug product.

Physicochemical Properties and Standard Preparation

This compound is the (15S)-epimer of Travoprost. It is essential to handle the analytical standard with care, considering its sensitivity to light and heat.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₆H₃₅F₃O₆ |

| Molecular Weight | 500.5 g/mol |

| Chirality | Exhibits chirality at multiple stereocenters, notably the 15-position. |

| Stability | Stable under standard storage conditions, but sensitive to light and heat. |

Protocol 1: Preparation of this compound Standard Stock Solution

-

Materials:

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Deionized water (HPLC grade)

-

Volumetric flasks (Class A)

-

Analytical balance

-

-

Procedure:

-

Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

-

Dissolve the standard in acetonitrile and bring to volume with the same solvent. This will be the primary stock solution.

-

Prepare a working stock solution by diluting the primary stock solution with a mixture of acetonitrile and water (e.g., 3:7 v/v) to a final concentration of approximately 0.1 mg/mL.

-

Store the stock solutions at 2-8°C, protected from light.

-

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust method for the quantification of this compound in bulk drug substance and finished pharmaceutical products.

HPLC Method for Impurity Profiling

This method is suitable for the separation and quantification of Travoprost and its related substances, including this compound.

Table 2: HPLC Method Parameters for Travoprost Impurity Profiling [2][3]

| Parameter | Specification |

| Chromatographic Column | Phenomenex LUNA phenyl-hexyl (3.0 mm × 150 mm, 3 µm) or equivalent L1 packing |

| Mobile Phase A | 20 mmol·L⁻¹ sodium heptane sulfonate solution (adjusted to pH 2.5 with phosphoric acid) |

| Mobile Phase B | Methanol |

| Mobile Phase C | Acetonitrile |

| Gradient Elution | A time-based gradient program should be developed to ensure adequate separation. |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40°C |

| Detection Wavelength | 220 nm |

| Injection Volume | 100 µL |

Protocol 2: HPLC Analysis of this compound

-

System Suitability:

-

Prepare a system suitability solution containing known concentrations of Travoprost and this compound.

-

Inject the system suitability solution and verify that the resolution between the Travoprost and this compound peaks is not less than 1.5. The relative retention time for this compound is approximately 0.90 relative to Travoprost.

-

The relative standard deviation for replicate injections should be not more than 2.0%.

-

-

Standard Preparation:

-

Prepare a series of calibration standards of this compound by diluting the working stock solution to concentrations ranging from 0.02 µg/mL to 4.0 µg/mL.[2]

-

-

Sample Preparation (for Ophthalmic Solution):

-

Use the Travoprost ophthalmic solution without dilution as the sample solution.[3]

-

-

Analysis:

-

Inject the standard and sample solutions into the HPLC system.

-

Record the chromatograms and integrate the peak areas.

-

Construct a calibration curve by plotting the peak area of this compound against its concentration for the standard solutions.

-

Determine the concentration of this compound in the sample solution using the calibration curve.

-

Table 3: Typical Performance Data for the HPLC Method [2]

| Parameter | 15-epi Diastereomer |

| Linearity Range (µg/mL) | 0.02 - 3.87 |

| Correlation Coefficient (r) | 1.0000 |

| Limit of Detection (LOD) (ng) | 2 |

| Average Recovery (%) | 99.8 |

| Relative Standard Deviation (RSD) (%) | 2.1 |

Experimental Workflow for HPLC Analysis

Caption: Workflow for the HPLC analysis of this compound.

Mechanism of Action and Signaling Pathway

Travoprost, the active pharmaceutical ingredient, is a prostaglandin F2α (PGF2α) analogue that lowers intraocular pressure by increasing the outflow of aqueous humor.[4] It acts as a selective agonist at the prostaglandin F (FP) receptor, a G-protein coupled receptor.[5] The signaling cascade involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This ultimately results in increased intracellular calcium levels and the activation of downstream signaling pathways that regulate aqueous humor outflow.

References

- 1. High Performance Liquid Chromatography Tandem Mass Spectrometry Measurement of Bimatoprost, Latanoprost and Travoprost in Eyelash Enhancing Cosmetic Serums [mdpi.com]

- 2. Determination of the Related Substances of Travoprost in Travoprost and Timolol Maleate Eye Drops by HPLC [yydbzz.com]

- 3. uspnf.com [uspnf.com]

- 4. Buy 15-epi-Travoprost (EVT-13528684) [evitachem.com]